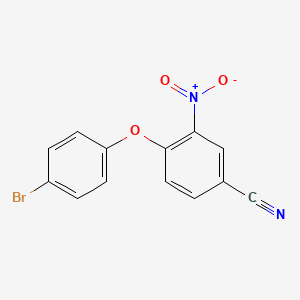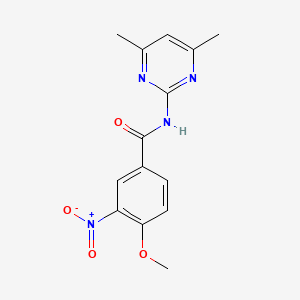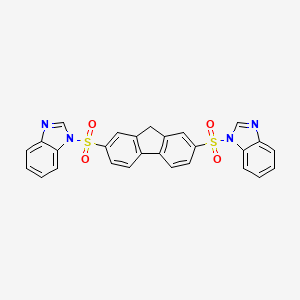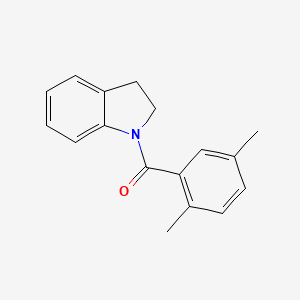
N-(3-acetylphenyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-1-azepanecarboxamide, also known as APAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. APAC belongs to the class of compounds known as azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring.
科学研究应用
N-(3-acetylphenyl)-1-azepanecarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have potent analgesic and anticonvulsant effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity against some types of cancer cells, suggesting that it may have potential applications in cancer research.
作用机制
The mechanism of action of N-(3-acetylphenyl)-1-azepanecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors in the central nervous system. N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity at GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have potent analgesic and anticonvulsant effects, as well as anti-inflammatory and antipyretic effects. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity against some types of cancer cells, suggesting that it may have potential applications in cancer research.
实验室实验的优点和局限性
One advantage of N-(3-acetylphenyl)-1-azepanecarboxamide is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to be relatively stable and easy to synthesize, making it a convenient compound for use in research. However, one limitation of N-(3-acetylphenyl)-1-azepanecarboxamide is that its mechanism of action is not fully understood, which may limit its potential applications in some areas of research.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-1-azepanecarboxamide. One area of interest is the development of new pain medications based on the structure of N-(3-acetylphenyl)-1-azepanecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-1-azepanecarboxamide and its potential applications in cancer research. Finally, the synthesis of new derivatives of N-(3-acetylphenyl)-1-azepanecarboxamide may lead to the discovery of compounds with improved pharmacological properties.
合成方法
N-(3-acetylphenyl)-1-azepanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-acetylphenyl isocyanate with 1-aminocycloheptanecarboxylic acid or the reaction of 3-acetylphenyl isocyanate with 1-aminocycloheptane. The resulting compound is then purified using column chromatography or recrystallization.
属性
IUPAC Name |
N-(3-acetylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)13-7-6-8-14(11-13)16-15(19)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCIYWPJXPVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)






![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)
![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)